trans-Mevinphos

描述

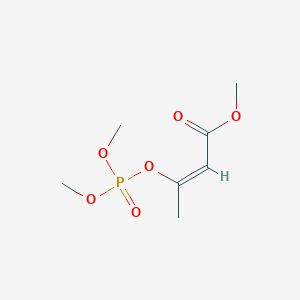

Structure

3D Structure

属性

IUPAC Name |

methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPDYQSQVLXLEU-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OC)/OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042481 | |

| Record name | (Z)-Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-45-4, 298-01-1 | |

| Record name | trans-Mevinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Mevinphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Mevinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-[(dimethoxyphosphinyl)oxy]isocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-[(dimethoxyphosphinyl)oxy]crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEVINPHOS, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L63962IYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Considerations and Isomer Specific Research

Elucidation of cis- and trans-Isomer Configurations

Mevinphos (B165942) exists as two geometric isomers: (E)-mevinphos, referred to as the trans-isomer, and (Z)-mevinphos, known as the cis-isomer. chemdad.com These configurations arise from restricted rotation around a double bond, where the relative positions of key functional groups (e.g., the methyl and methoxycarbonyl groups) define the cis (Z) or trans (E) arrangement according to the Cahn-Ingold-Prelog priority rules. michberk.com

Technical-grade mevinphos, as commercially produced, is typically a mixture of these two stereoisomers. Historically, this mixture has been reported to contain approximately 60% of the cis-isomer inchem.org or an E:Z ratio of about 7:3 (meaning 70% E-isomer, 30% Z-isomer). chemdad.com The synthesis of mevinphos generally involves the reaction of trimethyl phosphite (B83602) with chloroacetoacetate. wikipedia.org

The differentiation and analysis of these structurally similar isomers pose a challenge but are critical for research. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and high-resolution mass spectrometry (HRMS) are employed. HRMS, particularly when combined with collision-induced dissociation (CID), allows for the elucidation of distinct cleavage pathways and the differentiation of fragment ions between the cis- and trans-forms. researchgate.netresearchgate.net Furthermore, computational chemical density functional theory (DFT) can be utilized to investigate the kinetics, thermodynamics, and bond lengths of these isomers, providing theoretical explanations for observed differences in their characteristic fragment ions and their relative abundance ratios. researchgate.net

Differential Biological Activity and Environmental Fate of Isomers

The stereochemical differences between trans-mevinphos and cis-mevinphos lead to significant variations in their biological interactions and environmental persistence.

Mevinphos functions as an acetylcholinesterase (AChE) inhibitor, disrupting neurotransmission. wikipedia.orgnih.govherts.ac.uk Research indicates that the (E)-isomer (this compound) is generally considered to be more toxic and a more potent acetylcholinesterase inhibitor than the (Z)-isomer (cis-mevinphos). chemdad.com

Studies comparing the inhibition kinetics of these isomers on different enzyme systems have revealed varying dynamics:

Housefly-head Acetylcholinesterase (AChE): In experiments with housefly-head AChE, cis-mevinphos exhibited higher bimolecular rate constants (kₑ) for enzyme inhibition compared to this compound. For instance, at 29.0 °C, the kₑ for cis-mevinphos was 3.9 x 10⁴ M⁻¹ min⁻¹, while for this compound, it was 8.7 x 10³ M⁻¹ min⁻¹. who.int

Table 1: Bimolecular Rate Constants (kₑ) for AChE Inhibition by Mevinphos Isomers (Housefly-head AChE) (This table would be interactive, allowing sorting by temperature or isomer.)

| Temperature (°C) | Isomer | kₑ (M⁻¹ min⁻¹) |

| 29.0 | cis-Mevinphos | 3.9 x 10⁴ |

| 29.0 | This compound | 8.7 x 10³ |

| 33.0 | cis-Mevinphos | 1.0 x 10⁵ |

| 33.0 | This compound | 1.4 x 10⁴ |

| 37.5 | cis-Mevinphos | 2.8 x 10⁵ |

| 37.5 | This compound | 2.2 x 10⁴ |

| who.int |

Bovine Erythrocyte Acetylcholinesterase (AChE): Further research using bovine erythrocyte AChE also showed cis-mevinphos (cis-crotonate) to have a higher kₑ (3.5 x 10⁴ M⁻¹ min⁻¹) compared to this compound (trans-crotonate) (1.7 x 10³ M⁻¹ min⁻¹) at 5 °C. who.int

Table 2: Kinetic Parameters for AChE Inhibition by Mevinphos Isomers (Bovine Erythrocyte AChE at 5 °C) (This table would be interactive, allowing sorting by parameter or isomer.)

| Isomer | Kₐ (M) | kₚ (min⁻¹) | kₑ (M⁻¹ min⁻¹) |

| cis-Mevinphos | 1.7 x 10⁻³ | 59.0 | 3.5 x 10⁴ |

| This compound | 3.2 x 10⁻³ | 5.6 | 1.7 x 10³ |

| who.int |

Honey Bee Cytosolic Esterases: In honey bee (Apis mellifera L.) cytosolic esterases, the inhibition potency of cis-mevinphos was found to be comparable to that of this compound, with both isomers exhibiting similar competitive inhibition coefficients. tandfonline.comresearchgate.nettandfonline.comnih.gov

The metabolic biotransformation pathways also differ between the isomers. In mammalian systems (e.g., rats), cis-mevinphos primarily undergoes O-demethylation, a glutathione-dependent process, which allows it to retain its cholinesterase inhibiting activity. In contrast, this compound is detoxified more rapidly through non-glutathione hydrolysis of the P-O bond, yielding products like dimethyl phosphate (B84403) and carbon dioxide. inchem.org This differential metabolism contributes to the varying toxicological profiles of the isomers. While the E-isomer (trans) is generally more toxic, it is detoxified more quickly in plants but more slowly in animals. chemdad.com

Mevinphos is known for its relatively rapid degradation in environmental matrices. herts.ac.ukepa.gov Hydrolysis is a primary pathway for its degradation, and the rates are significantly influenced by pH and temperature. inchem.org

Regarding comparative hydrolysis rates, studies have shown conflicting results, but some specific data indicate differential kinetics:

The cis-isomer has been reported to hydrolyze faster than the trans-isomer. For example, at 70 °C in a 20:80 ethanol-pH 6 buffer solution, the hydrolysis half-life for the cis-isomer was 3.7 hours, while for the trans-isomer, it was 4.5 hours. nih.gov This aligns with observations that the E-isomer (trans) is hydrolyzed more quickly than the Z-isomer (cis) under alkaline conditions. chemdad.com

Table 3: Hydrolysis Half-Lives of Mevinphos Isomers (70 °C, 20:80 Ethanol-pH 6 Buffer) (This table would be interactive, allowing sorting by isomer or half-life.)

| Isomer | Hydrolysis Half-Life (hours) |

| cis-Mevinphos | 3.7 |

| This compound | 4.5 |

| nih.gov |

In mouse liver homogenates, this compound (referred to as trans-phosdrin) was degraded at a faster rate than cis-mevinphos (cis-phosdrin). nih.gov This enzymatic degradation was largely found in the supernatant fraction and could be restored by the addition of reduced glutathione (B108866) after dialysis. Methyl glutathione and dimethyl phosphate were identified as products resulting from the reaction with this compound. nih.gov The underlying biochemical mechanism involves the O-demethylation of the cis-isomer by a glutathione-dependent soluble enzyme, whereas the trans-isomer undergoes hydrolysis at the P-O bond via a non-glutathione-dependent enzyme. inchem.org

Mevinphos can also undergo cis-trans isomerization, leading to an equilibrium mixture in the environment, which typically contains approximately 60% of the cis-isomer. annualreviews.org This isomerization process can be accelerated under specific conditions, such as the presence of acidic or basic catalysts.

Biochemical Mechanisms of Action Beyond Basic Cholinesterase Inhibition

Advanced Studies on Acetylcholinesterase Binding and Inhibition Kinetics in Target and Non-Target Organisms

Mevinphos (B165942), which includes the trans-isomer, acts by phosphorylating the AChE enzyme at nerve endings, leading to a loss of enzyme function and subsequent accumulation of acetylcholine (B1216132) epa.gov. Commercial mevinphos typically consists of two isomers, alpha (cis) and beta (trans), with the trans-isomer generally considered more toxic inchem.org. The inhibition of AChE by mevinphos is rapid, though the duration of inhibition can be short, with recovery often occurring within a few hours researchgate.net.

Studies have investigated the no-effect levels of mevinphos isomers on cholinesterase activity in various organisms. For instance, in rats, studies with technical, cis, and trans mevinphos have indicated specific no-effect levels for cholinesterase activity inchem.org. The potency of mevinphos as an AChE inhibitor has been demonstrated in various biological systems. A micro-electrometric method utilizing cricket cholinesterase identified mevinphos as the most potent inhibitor among the organophosphate pesticides tested, indicating its strong binding affinity and rapid inhibitory action on invertebrate AChE plos.org.

Recovery kinetics of cholinesterase activity have also been studied. In agricultural workers exposed to mevinphos, plasma cholinesterase activity showed a recovery rate of 3% per day, while erythrocyte activity recovered at 0.8% per day over 14 days following cessation of exposure, with higher rates observed in the initial 11 days post-poisoning inchem.org. These findings highlight the dynamic nature of AChE inhibition and recovery in biological systems.

Table 1: No Observed Adverse Effect Levels (NOAELs) Based on Brain Acetylcholinesterase Inhibition by Mevinphos

| Organism | Study Type | NOAEL (mg/kg bw per day) | Basis for NOAEL | Reference |

| Mice | 3-month range-finding | 0.4 (equivalent to 2 ppm in diet) | Inhibition of brain acetylcholinesterase activity at 10 ppm | inchem.org |

| Rats | 90-day toxicity study | 0.025 | Inhibition of brain acetylcholinesterase activity and clinical signs at higher doses | inchem.org |

| Rats | Two-generation reproductive toxicity | 0.1 | Clinical signs and reduced brain acetylcholinesterase activity at the highest dose | inchem.org |

Table 2: Cricket Cholinesterase Inhibition by Mevinphos

| Pesticide | IC25 (ppm) | IC50 (ppm) |

| Mevinphos | 0.029 | Not specified, most potent inhibitor |

| Other OPs | 0.036–0.063 | Not specified |

Note: IC25 was used as the limit of detection (LOD) for this method. Mevinphos was identified as the most potent inhibitor among the OP pesticides tested. plos.org

Investigation of Non-Cholinergic Biochemical Pathways Affected in Biological Systems

Furthermore, mitochondrial dysfunction has been identified as a non-cholinergic mechanism contributing to the toxicity of organophosphorus compounds, including mevinphos core.ac.uk. Acute exposure to mevinphos has been shown to cause a progressive reduction in mitochondrial membrane potential in pheochromocytoma cell lines core.ac.uk. Detailed studies on these cell lines revealed that mevinphos led to the depletion of key components of the electron transport chain: NADH cytochrome C reductase (Complexes I and III), succinate (B1194679) cytochrome C reductase (SCCR) (Complexes II and III), and cytochrome C oxidase (CCO) (Complex IV) core.ac.uk. Inhibition of NCCR and CCO was also observed in the RVLM of the heart, while SCCR activity remained unchanged core.ac.uk. Organophosphates are also known to disrupt cellular and mitochondrial antioxidant defenses, promote reactive oxygen species generation, and alter calcium uptake, ultimately impairing cellular energy production and potentially triggering cell death core.ac.uk.

Table 3: Mitochondrial Complex Inhibition by Mevinphos in Pheochromocytoma Cell Lines

| Mitochondrial Complex | Effect of Acute Mevinphos Exposure | Reference |

| NADH Cytochrome C Reductase (Complexes I and III) | Depletion | core.ac.uk |

| Succinate Cytochrome C Reductase (Complexes II and III) | Depletion | core.ac.uk |

| Cytochrome C Oxidase (Complex IV) | Depletion | core.ac.uk |

| Mitochondrial Membrane Potential | Progressive Reduction | core.ac.uk |

Molecular Interactions at Target Sites in Ecologically Relevant Organisms

As a systemic insecticide, trans-Mevinphos enters ecologically relevant organisms primarily through ingestion of treated plant material or contaminated soil ufl.edu. Its insecticidal activity stems from its potent inhibition of AChE, which is a highly conserved enzyme across many species researchgate.net. The differential toxicity between the (E)-mevinphos (trans-isomer) and (Z)-mevinphos (cis-isomer) suggests distinct molecular interactions with the active site of AChE, where the trans-isomer exhibits higher toxicity .

Research into the ecotoxicity of mevinphos and its degradation products for aquatic organisms (e.g., fish, daphnia, and green algae) has indicated a reduction in toxicity during degradation researchgate.net. This implies that the molecular interactions of the parent compound are altered as it metabolizes, leading to less harmful byproducts. The use of cricket cholinesterase in detection methods further underscores the specific molecular interaction of mevinphos with invertebrate AChE, highlighting its relevance in ecological contexts for insect pest control and potential non-target effects plos.org.

Environmental Dynamics and Degradation Pathways of Trans Mevinphos

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolysis represents a significant abiotic degradation pathway for mevinphos (B165942) isomers, including trans-mevinphos. The rate and extent of this degradation are critically influenced by environmental factors such as pH and temperature.

pH-Dependent Hydrolysis Studies

The hydrolytic degradation of mevinphos exhibits a strong dependency on pH. At ambient temperatures, the half-life of mevinphos in aqueous solutions varies considerably with pH, ranging from 120 days at pH 6 to 3 days at pH 9. At pH 7, the half-life is approximately 35 days. nih.gov

Studies have also shown that the cis-isomer of mevinphos, which typically constitutes a larger proportion (around 60%) of the technical product, generally hydrolyzes faster than the trans-isomer. nih.gov For instance, at an elevated temperature of 70°C in a 20:80 ethanol-pH 6 buffer solution, the hydrolysis half-life for the cis-isomer was determined to be 3.7 hours, while the trans-isomer exhibited a slightly longer half-life of 4.5 hours. nih.gov Computational investigations using quantum mechanical models have estimated the activation energy barriers for mevinphos hydrolysis to be 15.6 kJ/mol for the cis-isomer and 14.7 kJ/mol for the trans-isomer.

Table 1: Hydrolytic Half-Lives of Mevinphos (Isomer Mixture and Isomers)

| pH Condition | Temperature | Half-Life (Days) | Isomer Specificity |

| 6 | Ambient | 120 | Not specified |

| 7 | Ambient | 35 | Not specified |

| 9 | Ambient | 3 | Not specified |

| 6 | 70°C | 0.15 (3.7 hours) | cis-Mevinphos |

| 6 | 70°C | 0.19 (4.5 hours) | This compound |

Identification and Characterization of Hydrolytic By-products

The primary products resulting from the hydrolytic degradation of mevinphos are dimethyl phosphate (B84403) and methyl acetoacetate (B1235776). inchem.org Research has indicated that for both the cis and trans isomers, dimethyl phosphate is the main degradation product. inchem.org Very small quantities of mevinphos acid (the free carboxylic acid) have also been detected as a hydrolytic by-product, with even less formation observed from the trans-isomer compared to the cis-isomer. inchem.org Notably, desmethyl derivatives, which would result from the hydrolysis of methoxyl groups attached to the phosphorus atoms, have not been detected in these hydrolytic pathways. inchem.org

Microbial Metabolism and Biotransformation

Microbial metabolism is a critical biological process contributing significantly to the environmental dissipation of mevinphos, often demonstrating a more rapid degradation rate compared to abiotic processes like hydrolysis or photodegradation. epa.govgeoscienceworld.org

Elucidation of Microbial Degradation Pathways and Metabolites

Mevinphos undergoes rapid degradation through microbial action in soil. Under aerobic conditions, its half-life due to microbial activity is approximately one day, extending to about 12 days under anaerobic conditions. epa.gov Although the precise nature and quantities of all microbial degradates are not always fully characterized, dimethyl phosphate is consistently identified as a common product of mevinphos degradation in soil. inchem.org The primary microbial degradation pathway is believed to proceed directly to dimethyl phosphate, rather than primarily through the formation of the carboxylic acid derivative. inchem.org

Photodegradation Processes and Environmental Influence

Photodegradation is another pathway contributing to the environmental fate of mevinphos, although its contribution is generally less rapid than that of microbial metabolism. epa.govgeoscienceworld.org In the atmosphere, mevinphos predominantly exists in the vapor phase. nih.gov

Atmospheric degradation of mevinphos involves reactions with photochemically-produced hydroxyl radicals. nih.govresearchgate.net Computational investigations have elucidated that the dominant degradation channel for mevinphos by hydroxyl radicals is through OH-addition to the carbon atom within the C=C double bond. researchgate.net This reaction pathway has calculated energy barriers of 15.6 kJ/mol in the atmospheric environment and 14.7 kJ/mol in an aqueous environment. researchgate.net

The estimated lifetime of mevinphos, based on its reaction with hydroxyl radicals, is approximately 36.46 to 364.60 seconds in the atmosphere and 0.0141 to 0.141 seconds in advanced oxidation processes (AOPs) systems at 298 K. researchgate.net While cis/trans isomerization of mevinphos due to photodegradation was anticipated, its high volatility has historically made the confirmation of this possibility challenging in experimental settings. researchgate.net

Soil and Sediment Fate Studies

The behavior of this compound in terrestrial environments is largely governed by its interactions with soil and sediment components, influencing its mobility and persistence.

Adsorption, Desorption, and Mobility in Varied Soil and Sediment Matrices

Mevinphos, including its isomers, exhibits notable mobility in various soil types. Studies indicate that mevinphos residues are highly mobile in sandy loam, silt loam, loam, and clay loam soils. fishersci.at The adsorption and desorption characteristics are often quantified using Freundlich coefficients. For mevinphos, Freundlich Kads values have been reported to range from 0.392 to 1.92, while Freundlich Kdes values ranged from 1.16 to 3.53. fishersci.at

Table 1: Freundlich Adsorption and Desorption Coefficients for Mevinphos in Soil

| Parameter | Range (Freundlich K values) | Reference |

| Adsorption (Kads) | 0.392 – 1.92 | fishersci.at |

| Desorption (Kdes) | 1.16 – 3.53 | fishersci.at |

The extent to which mevinphos binds to soil is directly influenced by the soil's organic content; higher organic matter generally leads to increased binding. nih.gov Soil moisture also plays a significant role, affecting the availability and extractability of organophosphorus pesticide residues due to competition between the pesticide and water for adsorption sites on clay particles. nih.gov Despite these interactions, mevinphos does not appear to move freely with water in soils, and leaching is generally not considered a primary factor for its loss from the soil profile. nih.gov High adsorption-desorption distribution coefficients (Kd values) suggest lower mobility of a compound in soil. pollinatorhub.eu Adsorption processes are primarily influenced by the inherent properties and chemical composition of the soil, which is a complex mixture of inorganic materials and organic matter, as well as the physicochemical properties of the pesticide itself. thegoodscentscompany.com Soils with a relatively high clay content have demonstrated a greater capacity for pesticide retention. thegoodscentscompany.com Furthermore, the application of organic amendments to soils can enhance pesticide retention. thegoodscentscompany.com

Persistence and Dissipation Rates in Terrestrial Environments

This compound, as part of the mevinphos compound, dissipates rapidly in terrestrial environments. The half-lives for both the (E)- and (Z)-isomers (cis- and this compound, respectively) in soil are reported to be less than four days. citeab.com Biotic degradation is identified as the primary mechanism for dissipation in terrestrial settings. citeab.com The main degradation pathway involves the formation of methyl acetoacetate, which is then rapidly bound to the soil and subsequently mineralized to carbon dioxide. citeab.com

Under controlled laboratory conditions at 25°C in the dark, the aerobic half-lives for the isomers show a distinction: the (E)-isomer has a half-life of 1.21 hours, while the (Z)-isomer (this compound) has a half-life of 3.83 hours. citeab.com This indicates that the trans-isomer persists slightly longer under these specific aerobic conditions compared to the E-isomer. In some soil samples, mevinphos has been reported to have a low average residual level of 0.13 ± 0.01 ppm, suggesting its rapid dissipation in the environment. uni.lu Due to its rapid degradation in soil, mevinphos is generally not expected to leach significantly into groundwater. wikipedia.org

Table 2: Dissipation Rates of Mevinphos Isomers in Terrestrial Environments

| Isomer | Aerobic Half-Life (25°C, dark) | Soil Half-Life (general) | Primary Dissipation Mechanism |

| (E)-Mevinphos | 1.21 hours | < 4 days | Biotic degradation |

| (Z)-Mevinphos | 3.83 hours | < 4 days | Biotic degradation |

Aquatic Environment Fate Studies

The fate of this compound in aquatic environments involves its distribution, dissipation, and potential for transport.

Dissipation and Distribution in Water Bodies

Mevinphos is readily soluble in water and is miscible with it. wikipedia.orgfishersci.ie While it is volatile, its aquatic hydrolysis is characterized as slow. wikipedia.org Mevinphos is considered highly toxic to aquatic organisms. fishersci.at Application rates for mevinphos can lead to aquatic concentrations exceeding 1/20th of the LC50 for sensitive species like rainbow trout. carbon-dioxide-properties.com

Ponds play a significant role in the dissipation of pesticides, including mevinphos, within agricultural catchments. These systems facilitate various dissipation processes such as hydrolysis, photolysis, sedimentation, sorption, biodegradation, and plant uptake. nih.gov Pesticide dissipation in aquatic environments encompasses both non-degradative processes, such as sorption to sediments, and degradative processes, including photolysis, hydrolysis, and biodegradation. nih.gov Transformation products of pesticides in aquatic environments can sometimes be more toxic or persistent than the parent compounds. nih.gov Micropollutants, like organophosphate insecticides, in river water can undergo transformations into various products, adsorb onto sediments where they may accumulate, or be transported to other water bodies or groundwater. thermofisher.com Standard methods, such as OECD 308, are used to assess aerobic and anaerobic transformation of chemicals in water-sediment systems, yielding dissipation half-lives (DT50s) that can vary substantially depending on experimental conditions. herts.ac.uk

Potential for Subsurface Transport and Attenuation

The potential for this compound to leach into groundwater is a complex aspect of its environmental fate. While some sources suggest that mevinphos would not be expected to leach into groundwater due to its rapid degradation in soil, other data indicate that information is insufficient to fully characterize its leaching potential for groundwater contamination, and further data are being required. wikipedia.orgfishersci.at

Pesticide residues with high water solubility have the capacity to infiltrate through soil and reach surface water. nih.gov The movement of contaminants through the subsurface is predominantly controlled by advective transport, although diffusion and dispersion can also occur. nih.gov The degree of dilution and attenuation of a chemical in a groundwater aquifer is dependent on a combination of site-specific factors and various physical and biochemical processes. nih.gov Key factors influencing transport through the soil profile include soil hydraulic conductivity, soil texture, and structure; for instance, leachates tend to move more quickly through sandy soils than through clay soils. nih.gov Additionally, aquifer characteristics influence the extent of dilution that occurs when leachates reach groundwater. nih.gov Assessing the potential for biodegradation in the subsurface often involves considering the presence of oxygen. nih.gov

Plant Metabolism and Residue Dynamics

The metabolism of mevinphos in plants is not yet fully understood. fishersci.atcarbon-dioxide-properties.com However, available data indicate that mevinphos is readily absorbed by plant roots and translocated efficiently to leaves and growing shoots, where it undergoes rapid degradation. fishersci.at The primary residues identified in plants include the alpha and beta isomers of mevinphos, as well as dimethyl phosphate. fishersci.at Mevinphos acid is a minor metabolite that forms in plants and is subsequently converted to desmethyl mevinphos acid. fishersci.at It has been suggested that the ultimate degradation products of mevinphos metabolism are methanol, acetone, and carbon dioxide. fishersci.at

The Codex Maximum Residue Limits (MRL) define residues as the sum of cis- and this compound (alpha and beta isomers). carbon-dioxide-properties.com Plant metabolism data for mevinphos in specific crops, such as pea plants, have been deemed insufficient due to a lack of reported radioactivity levels in initial plant extracts, solids, and various extracts. carbon-dioxide-properties.com Mathematically detailing the metabolism of pesticides in plants presents challenges, and currently, no comprehensive models are available for this purpose. nih.gov The half-lives for pesticide dissipation from plants can vary significantly, ranging from a few days to up to 30 days, depending on the specific substance and the type of plant. nih.gov Pesticide dissipation from plants is influenced by phase partitioning, intermedia transport, and degradation processes, all of which contribute to the final residue levels in agricultural food crops and other plants. nih.gov

Ecotoxicological Research and Ecological Impacts of Trans Mevinphos

Effects on Terrestrial Non-Target Organisms

Avian Species Sensitivity and Behavioral Responses

Mevinphos (B165942) is acutely and highly toxic to avian species through oral exposure orst.eduepa.govapvma.gov.au. Birds experiencing acute mevinphos poisoning can exhibit a range of severe symptoms, including a lack of muscle coordination, curled toes, excessive salivation, diarrhea, trembling, and uncontrolled wing beating orst.edu. The onset of mortality following exposure can be rapid, with pheasants succumbing within 8 to 18 minutes post-treatment, and mallards and grouse dying within 5 to 40 minutes orst.edu.

Research has established oral LD50 values for mevinphos across various bird species, underscoring its potent toxicity. These values denote the dose at which 50% of the tested population is expected to perish.

Table 1: Oral LD50 Values for Mevinphos in Avian Species orst.edu

| Species | Oral LD50 (mg/kg) |

| Chickens | 7.52 |

| Wild Bird Species | 3 |

| Female Mallards | 4.63 |

| Male Pheasants | 1.37 |

| Male Grouse | 0.75 - 1.50 |

| Ducks (dermal LD50) | 11 |

Beyond immediate mortality, cholinesterase-inhibiting pesticides, which include mevinphos, can induce a spectrum of sublethal effects in avian populations. These effects encompass altered vision and memory, alongside various physiological and behavioral impairments wm.edu. Common physiological responses observed in birds following exposure include hypothermia and signs of gastrointestinal distress, such as diarrhea and vomiting wm.edu.

Insect Pollinator (e.g., Hymenoptera) Cholinesterase Inhibition and Sublethal Effects

Mevinphos is highly toxic to bees, particularly through direct exposure during application or contact with residues on treated crops orst.eduapvma.gov.au. As an organophosphate, its toxic mechanism primarily involves the inhibition of acetylcholinesterase (AChE), an enzyme indispensable for the proper functioning of the insect nervous system wikipedia.orgnih.govepa.govepa.govmdpi.com.

The impact on insect pollinators extends beyond acute lethal effects to include significant sublethal consequences. Exposure to cholinergic pesticides, such as mevinphos, has been demonstrated to impair critical behaviors like olfactory learning and memory formation in honeybees (Apis mellifera) nih.gov. Such impairments can compromise foraging efficiency, potentially contributing to broader declines in pollinator populations nih.gov. Sublethal exposures can lead to a diverse range of behavioral and cognitive deficits, as well as physiological alterations in beneficial insects unifi.itmdpi.com. While mevinphos residues on foliage are reported to lose their toxicity to bees within four hours, the initial acute toxicity remains a substantial ecological concern apvma.gov.au.

Soil Invertebrate Community Dynamics and Ecosystem Function

The effects of mevinphos on soil invertebrate communities and their contributions to ecosystem function are areas of ongoing scientific investigation. At concentrations typically anticipated in soil following agricultural application, mevinphos has been observed to have minimal effects on soil microorganisms apvma.gov.au.

Aquatic Ecotoxicology

Acute and Chronic Effects on Ichthyofauna

Mevinphos is classified as very highly toxic to fish orst.eduepa.govapvma.gov.au. Its potent acetylcholinesterase inhibition mechanism rapidly disrupts the nervous system of aquatic organisms, leading to severe and often lethal consequences mdpi.com.

Acute toxicity studies have determined very low median lethal concentration (LC50) values for various fish species. These values represent the concentration of mevinphos in water at which 50% of the exposed fish population is expected to die within a specified exposure period.

Table 2: Acute LC50 Values for Mevinphos in Ichthyofauna orst.eduapvma.gov.au

| Species | Exposure Duration | LC50 (mg/L) |

| Rainbow Trout | 96-hour | 0.012 |

| Rainbow Trout | 48-hour | 0.017 |

| Rainbow Trout | 24-hour | 0.034 |

| Bluegill Sunfish | 96-hour | 0.022 |

| Bluegill Sunfish | 24-hour | 0.041 |

| Mosquito Fish | 24-hour | 0.8 |

| Sheepshead Minnow | Acute | 0.810 |

While mevinphos undergoes rapid degradation in the environment, with an approximate half-life of one day under aerobic conditions epa.gov, chronic exposure studies have demonstrated its extreme toxicity to early life stages of fish, such as trout, with toxic effects observed at concentrations as low as 1.54 to 3.6 µg/L apvma.gov.au. Despite its swift degradation, spray drift from agricultural applications can result in significant, albeit temporary, adverse impacts on aquatic ecosystems apvma.gov.au.

Impacts on Aquatic Invertebrate Populations and Community Structure

Mevinphos is also characterized by its very high toxicity to aquatic invertebrates epa.govapvma.gov.au. This toxicity, similar to its effects on fish, is attributed to its role as an acetylcholinesterase inhibitor.

Acute toxicity data for aquatic invertebrates underscore their extreme sensitivity. For example, the acute LC50 for Daphnia (water fleas) is reported to be very low, at 0.18 µg/L apvma.gov.au. Chronic exposure also poses a substantial threat, with mevinphos being extremely toxic to Daphnia, inducing toxic effects at concentrations ranging from 0.029 to 0.065 µg/L apvma.gov.au.

Ecosystem-Level Responses to trans-Mevinphos Exposure

The application of insecticides like this compound, an organophosphate compound primarily used in agriculture, can have far-reaching effects on non-target organisms and, consequently, on the broader ecosystem. As an acetylcholinesterase inhibitor, its mode of action is neurotoxic, impacting a wide range of organisms beyond the intended pests cymitquimica.comherts.ac.uk. Understanding its behavior at the ecosystem level involves examining its potential for movement through food webs and its influence on the structure and diversity of biological communities.

Trophic Transfer and Bioaccumulation Potential within Food Webs

The potential for a chemical compound to undergo trophic transfer and bioaccumulation within food webs is largely governed by its physicochemical properties and environmental fate. This compound, as an organophosphate (OP), exhibits certain characteristics that influence its environmental behavior. Organophosphate pesticides are generally regarded as having relatively fast degradation rates, influenced by microbial composition, pH, temperature, and sunlight geoscienceworld.org.

While organophosphate pesticides, as a class, are known to be relatively hydrophobic and can partition into fat and lipid tissues, leading to bioaccumulation geoscienceworld.org, the specific properties of this compound suggest a limited bioaccumulation potential. The octanol-water partition coefficient (Kow) is a key indicator, with low values (e.g., <10) typically indicating low bioaccumulation factors geoscienceworld.org. Mevinphos (the mixture of E and Z isomers, including this compound) is miscible in water with a high estimated solubility of 600,000 mg/L and a low octanol:water partition coefficient (Kow) ranging from 1.1 to 1.5 inchem.org. This high water solubility and low Kow suggest that this compound is not expected to have a significant potential for bioaccumulation geoscienceworld.orgapvma.gov.au.

Furthermore, this compound is characterized by rapid degradation in the environment. It primarily dissipates via microbial metabolism, with a half-life of approximately one day under aerobic conditions and about 12 days under anaerobic conditions epa.gov. Hydrolysis and photodegradation also occur, though less rapidly epa.gov. The rapid degradation of both isomers in the top 15 cm of soil prevents further leaching, despite its potential mobility due to high water solubility and low soil partition coefficients inchem.org. Based on its rapid biodegradation and hydrolysis, bioaccumulation of mevinphos is generally not expected apvma.gov.au.

While arthropods can serve as an entry point for pesticide transfers into terrestrial food webs, potentially leading to accumulation in upper trophic levels such as predators researchgate.netnih.gov, the rapid degradation of this compound mitigates the likelihood of significant biomagnification—the increase in concentration of a substance in the tissues of organisms at successively higher levels in a food chain. Research on other organophosphate compounds, such as certain organophosphate flame retardants (OPFRs), has shown biomagnification potential with trophic magnification factors (TMFs) ranging from 1.06 to 2.52 nih.gov. However, such evidence is not reported for this compound, and its rapid environmental breakdown suggests that any trophic transfer would be limited in scope and duration.

Community Structure and Biodiversity Alterations in Contaminated Habitats

The high acute toxicity of this compound to a wide range of non-target organisms poses a significant threat to community structure and biodiversity in contaminated habitats. Mevinphos is classified as extremely toxic to aquatic invertebrates, birds, and mammals herts.ac.uk.

Impact on Aquatic Communities: In acute toxicity studies, mevinphos is very highly toxic to fish and aquatic invertebrates epa.gov. For instance, the 96-hour LC50 for rainbow trout is 11.9 µg/L, and the EC50 for Daphnia pulex is 0.18 µg/L inchem.orgapvma.gov.au. Based on typical field application rates, the acute risk to freshwater invertebrates is classified as "very large" (Toxicity:Exposure Ratio (TER) of 0.01-0.08), and to freshwater fish as "large" (TER of 0.74) inchem.orgfao.org. Although no incidents of fish kills specifically attributed to mevinphos have been widely reported, overspray of freshwaters should be avoided due to the high acute risk inchem.orgfao.org. Such acute toxicity can lead to immediate reductions in sensitive populations, disrupting the balance of aquatic communities.

Impact on Terrestrial and Avian Communities: Mevinphos is very highly toxic to avian species via oral exposure apvma.gov.auepa.gov. Dietary exposure to mevinphos has been shown to cause reduced fertility in mallard ducks at 12.7 ppm and significantly affected body weights of mallard hens at 4 ppm apvma.gov.aufao.org. The oral LD50 values for birds range from 1.1 to 23.7 mg/kg apvma.gov.au.

Impact on Beneficial Insects and Pollinators: this compound is highly toxic to honeybees, with high hazard ratios for both contact and oral exposure (16,000 and 37,333, respectively, at an application rate of 1120g ai/ha) inchem.orgfao.org. Consequently, it is advised that mevinphos should not be applied or allowed to drift onto blooming crops or weeds while bees are actively visiting the treatment area inchem.orgfao.org. Beyond pollinators, mevinphos applied at standard field rates has also been found to be toxic to beneficial insects such as predaceous mites, parasitic wasps, and predaceous beetles inchem.orgfao.org.

The following table summarizes key ecotoxicological data for Mevinphos, which includes this compound.

Table 1: Ecotoxicological Data for Mevinphos (including this compound)

| Organism Type | Endpoint (Effect) | Value | Reference |

| Aquatic Organisms | |||

| Rainbow Trout (Fish) | 96-h LC50 | 11.9 µg/L | inchem.orgapvma.gov.au |

| Bluegill Sunfish (Fish) | 96-h LC50 | 22.5-87 µg/L | inchem.orgepa.gov |

| Daphnia pulex | EC50 | 0.18 µg/L | inchem.orgapvma.gov.au |

| Freshwater Invertebrates | Acute Risk (TER) | 0.01-0.08 (Very Large) | inchem.orgfao.org |

| Freshwater Fish | Acute Risk (TER) | 0.74 (Large) | inchem.orgfao.org |

| Avian Species | |||

| Sharp-tailed Grouse | Acute Oral LD50 | 1.34 mg/kg | epa.gov |

| Mallard Duck | Acute Oral LD50 | 4.63 mg/kg | epa.gov |

| Mallard Duck | Chronic Dietary (fertility) | 12.7 ppm (reduced fertility) | apvma.gov.au |

| Mallard Hen | Chronic Dietary (body weight) | 4 ppm (significantly affected body weight) | fao.org |

| Japanese Quail | Dietary LC50 | 236 mg/kg diet | inchem.org |

| Ring-necked Pheasant | Dietary LC50 | 246 mg/kg diet | inchem.org |

| Insects | |||

| Honeybees | Acute Contact LD50 | 0.070 µ g/bee | inchem.orgfao.org |

| Honeybees | Acute Oral LD50 | 0.027 µ g/bee | inchem.orgfao.org |

| Predaceous Mites | Toxicity | Toxic at standard field rates | inchem.orgfao.org |

| Parasitic Wasps | Toxicity | Toxic at standard field rates | inchem.orgfao.org |

| Predaceous Beetles | Toxicity | Toxic at standard field rates | inchem.orgfao.org |

Mechanisms of Resistance in Pest Species to Mevinphos

Target-Site Insensitivity via Acetylcholinesterase Mutations

The primary mode of action for organophosphate insecticides like Mevinphos (B165942) is the inhibition of the critical enzyme acetylcholinesterase (AChE) in the nervous system. Target-site insensitivity is a common and highly effective resistance mechanism where the AChE enzyme is modified, reducing its sensitivity to inhibition by the insecticide. swmosquito.orgpjoes.com This allows the nervous system to function relatively normally despite the presence of the toxicant.

The genetic foundation for target-site insensitivity lies in point mutations within the gene encoding acetylcholinesterase, most commonly the ace-1 gene. nih.govscialert.net These mutations result in amino acid substitutions in the AChE protein, particularly in or near the active site where the insecticide binds. This alteration diminishes the binding affinity of organophosphates, rendering the enzyme less susceptible to inhibition. nih.govahdb.org.uk

Research has identified numerous mutations in the ace-1 gene associated with organophosphate resistance across a wide range of pest species. For instance, a study on the diamondback moth, Plutella xylostella, specifically linked Mevinphos resistance to mutations in the acetylcholinesterase 1 gene (Pxace1). nih.gov The inheritance of Mevinphos resistance in this species was found to be autosomal and incompletely dominant, indicating it is controlled by genes on non-sex chromosomes and that heterozygous individuals exhibit an intermediate level of resistance. nih.gov It is often governed by more than one gene. nih.gov

Several specific amino acid substitutions have been documented to confer resistance. In the brown planthopper, Nilaparvata lugens, mutations such as G119S, F331C, and I332L in AChE1 were associated with resistance to chlorpyrifos. nih.gov Similarly, in the fall armyworm, Spodoptera frugiperda, mutations A201S, G227A, and F290V are linked to organophosphate resistance. mdpi.com The G119S mutation is particularly widespread, having also been identified in the nontarget amphipod Hyalella azteca, conferring broad resistance to organophosphates and carbamates. nih.gov In the Colorado potato beetle, Leptinotarsa decemlineata, mutations R30K and I392T have been detected in resistant populations. nih.gov

The table below summarizes key mutations in the ace gene and the pest species in which they have been identified as conferring resistance to organophosphates.

| Mutation | Amino Acid Change | Pest Species | Reference |

| G119S | Glycine → Serine | Nilaparvata lugens, Hyalella azteca | nih.govnih.gov |

| R30K | Arginine → Lysine | Leptinotarsa decemlineata | nih.gov |

| I392T | Isoleucine → Threonine | Leptinotarsa decemlineata | nih.gov |

| F331C | Phenylalanine → Cysteine | Nilaparvata lugens | nih.gov |

| I332L | Isoleucine → Leucine | Nilaparvata lugens | nih.gov |

| A201S | Alanine → Serine | Spodoptera frugiperda | mdpi.com |

| G227A | Glycine → Alanine | Spodoptera frugiperda | mdpi.com |

| F290V | Phenylalanine → Valine | Spodoptera frugiperda | mdpi.com |

| Gly342Ala/Val | Glycine → Alanine/Valine | Musca domestica | mdpi.com |

To understand how specific mutations confer resistance at a molecular level, researchers employ molecular modeling and simulation techniques. These computational methods allow for the creation of three-dimensional models of both susceptible (wild-type) and resistant (mutated) AChE enzymes. nih.gov By simulating the docking of Mevinphos into the active site of these enzyme models, scientists can predict and analyze the changes in binding affinity and inhibitory potential. nih.gov

Simulations have shown that resistance-associated mutations can alter the conformation of the AChE active site. For example, the substitution of a bulky amino acid for a smaller one can physically obstruct the binding of the inhibitor molecule. mdpi.com In other cases, a mutation might change the electrostatic properties of the active site, making it less favorable for the binding of the organophosphate. nih.gov

Molecular docking studies on various organophosphorus pesticides and AChE have identified key amino acid residues critical for interaction, such as tyrosines and tryptophans within the active site gorge. mdpi.com Models of resistant AChE variants reveal that mutations can disrupt these crucial interactions, thereby reducing the efficiency of the insecticide. scienceopen.com These models are powerful predictive tools that can help explain observed resistance levels and potentially guide the development of new insecticides that are less susceptible to existing resistance mutations. nih.gov

Metabolic Detoxification Pathways

Metabolic resistance is another primary defense strategy employed by pests, involving the enzymatic detoxification of the insecticide before it can reach its target site in the nervous system. pjoes.comnih.govmdpi.com This is typically achieved through the overexpression or increased efficiency of specific detoxifying enzymes. Three major enzyme families are implicated in the metabolic resistance to organophosphates: esterases, glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s). researchgate.netmdpi.com

Esterases, particularly carboxylesterases, play a crucial role in detoxifying organophosphate insecticides, which are esters. researchgate.net These enzymes can confer resistance through two main mechanisms: enhanced hydrolysis and sequestration. frontiersin.org

In hydrolysis, the esterase enzyme catalytically breaks the ester bond in the Mevinphos molecule, converting it into less toxic, water-soluble metabolites that can be easily excreted. Increased levels of hydrolysis are often the result of gene amplification, where the pest possesses multiple copies of an esterase gene, leading to the overproduction of the detoxifying enzyme.

Alternatively, in sequestration, massively overproduced but often less catalytically efficient esterases bind to and "trap" the insecticide molecules, preventing them from reaching their AChE targets. frontiersin.org The bound insecticide is effectively sequestered and may be slowly metabolized later. Studies in various insects have demonstrated a direct correlation between increased esterase activity and resistance to organophosphates. nih.govmdpi.com

In addition to esterases, Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (P450s) are central to metabolic resistance. mdpi.comfrontiersin.org

Glutathione S-Transferases (GSTs) are Phase II detoxification enzymes that catalyze the conjugation of reduced glutathione to xenobiotics, including insecticides. plos.org This process increases the water solubility of the insecticide, facilitating its excretion. Overexpression of specific GSTs has been linked to organophosphate resistance in numerous pest species. nih.govresearchgate.net

Cytochrome P450 monooxygenases (P450s) constitute a large and diverse superfamily of enzymes that are primary drivers of Phase I metabolism. nih.gov They detoxify insecticides by catalyzing oxidative reactions, which can either directly reduce the toxicity of the compound or prepare it for subsequent conjugation by Phase II enzymes like GSTs. plos.orgresearchgate.net Elevated P450 activity is a common mechanism of resistance to a wide array of insecticides, including organophosphates. researchgate.net The overexpression of P450 genes in resistant strains allows for a more rapid breakdown of Mevinphos, reducing the effective dose that reaches the nervous system. nih.gov

Behavioral Resistance Mechanisms in Pest Populations

A third, more subtle, form of defense is behavioral resistance, where insects evolve behaviors that reduce their exposure to an insecticide. swmosquito.orgnih.gov This can manifest as avoidance of treated surfaces, altered feeding habits, or changes in activity patterns to minimize contact with the toxicant. escholarship.orgresearchgate.net

For instance, if a pest can detect the presence of Mevinphos on a plant surface, it may avoid feeding on that plant or move to untreated areas. elsevier.comnih.gov This type of stimulus-dependent resistance involves evolutionary changes in the insect's sensory perception, allowing it to recognize and react to the chemical threat. escholarship.org While physiological and metabolic resistance mechanisms neutralize the insecticide after exposure, behavioral resistance is a proactive strategy that prevents or limits the initial exposure, providing a significant survival advantage. researchgate.net The development of physiological resistance can also impact behavioral responses, as seen in spider mites where resistance to certain acaricides led to reduced irritancy and repellency from those chemicals. elsevier.com

Cross-Resistance Patterns with Other Insecticide Classes

Cross-resistance occurs when a pest population that has developed resistance to one insecticide also exhibits resistance to other insecticides, often from the same chemical class or with a similar mode of action. In the case of trans-Mevinphos, an organophosphate insecticide, cross-resistance is a significant concern, particularly with other organophosphates and carbamates, which also target the acetylcholinesterase (AChE) enzyme.

In the green peach aphid, Myzus persicae, a notorious agricultural pest, resistance to organophosphates is well-documented and often confers cross-resistance to carbamates. oup.comnih.gov This is primarily due to the overproduction of carboxylesterases, specifically the E4 and FE4 variants, which can detoxify a range of organophosphate and carbamate (B1207046) insecticides. While specific data on this compound is limited, the broad-spectrum nature of this resistance mechanism suggests that populations of M. persicae resistant to other organophosphates would likely exhibit some level of cross-resistance to this compound.

Studies on the two-spotted spider mite, Tetranychus urticae, another significant pest with a high propensity for developing resistance, have also shown cross-resistance among organophosphates. pesticideresistance.orgresearchgate.net A propoxur-selected resistant strain of the housefly, Musca domestica, demonstrated significant cross-resistance to the organophosphates phoxim (B1677734) and azamethiphos. nih.gov This indicates that the resistance mechanism selected by one organophosphate can be effective against others.

Cross-resistance between organophosphates and pyrethroids has also been observed. In Australian populations of Myzus persicae, every population with resistance to the carbamate pirimicarb (B1678450) was also found to be resistant to the pyrethroid alpha-cypermethrin. oup.com This suggests that a common or linked resistance mechanism may be at play. However, the relationship is not always reciprocal, as not all pyrethroid-resistant populations were resistant to pirimicarb. oup.com In a propoxur-resistant strain of the housefly, cross-resistance was observed to the pyrethroids deltamethrin (B41696) and bifenthrin. nih.gov

The table below summarizes observed cross-resistance patterns in pest species with documented organophosphate resistance.

| Pest Species | Organophosphate Resistance | Cross-Resistance Observed | Insecticide Class | Reference(s) |

| Myzus persicae | Yes | Pirimicarb | Carbamate | oup.com |

| Alpha-cypermethrin | Pyrethroid | oup.com | ||

| Musca domestica | Propoxur (Carbamate) | Phoxim, Azamethiphos | Organophosphate | nih.gov |

| Deltamethrin, Bifenthrin | Pyrethroid | nih.gov |

It is important to note that the extent of cross-resistance can vary significantly between different populations and is dependent on the specific resistance mechanisms present.

Evolution and Spread of Resistance in Field Populations

The evolution of insecticide resistance is a dynamic process influenced by factors such as the intensity of selection pressure, the genetics of the pest population, and the movement of resistant individuals. The widespread and often exclusive use of organophosphates has created strong selective pressure, favoring the survival and reproduction of resistant individuals within a population.

The evolution of resistance in the two-spotted spider mite, Tetranychus urticae, provides a compelling case study. This species is recognized for its remarkable ability to rapidly develop resistance to a wide array of pesticides. utah.edu The evolution of resistance in field populations of T. urticae has been observed to occur swiftly, with high levels of resistance to new pesticides becoming widespread within just a few years of their introduction. nih.govelifesciences.org This rapid evolution can be driven by both the selection of pre-existing resistance alleles (standing genetic variation) and the emergence of new mutations. oup.comnih.gov

The spread of resistance in field populations can occur through two primary means: the independent evolution of resistance in multiple locations or the migration of resistant individuals from one area to another. oup.comnih.gov In the case of Myzus persicae in Europe, studies have shown that insecticide resistance can be widespread, with populations exhibiting resistance to organophosphates, carbamates, and pyrethroids across various regions. cambridge.orgresearchgate.net In Australia, widespread resistance to organophosphates and pyrethroids in M. persicae was documented in the early 2000s, with the frequency of resistance varying geographically. oup.com

A study on the population genetics of M. persicae in France revealed that there can be limited gene flow for insecticide resistance between populations colonizing different host plants. anses.fr This suggests that resistance can evolve and be maintained somewhat independently in different agricultural settings. However, the same study also highlighted the rapid spread of resistance within the general aphid population, with a significant increase in the frequency of clones resistant to both pyrethroids and carbamates observed within two years of the introduction of a new product containing both insecticide classes. anses.fr

The following table presents a hypothetical scenario for the evolution of mevinphos resistance in a field population of Tetranychus urticae over several generations, based on typical resistance development patterns.

| Generation | Mevinphos Applications | Percentage of Resistant Individuals | Notes |

| 1 | 1 | <1% | Initial population is largely susceptible. |

| 5 | 5 | 15% | Repeated applications select for resistant individuals. |

| 10 | 10 | 50% | Resistance allele frequency increases significantly. |

| 15 | 15 | >80% | The majority of the population is now resistant, leading to control failures. |

This table illustrates the progressive increase in the proportion of resistant individuals in a population under continuous selection pressure. The rate of this evolution in real-world scenarios depends on a multitude of factors, including the initial frequency of resistance alleles, the fitness cost of resistance in the absence of the insecticide, and the implementation of resistance management strategies.

Advanced Analytical Methodologies for Trans Mevinphos Detection and Quantification

Chromatographic Techniques for Isomer Separation and Detection

Chromatographic methods are indispensable for distinguishing and quantifying trans-mevinphos from its cis isomer, given their similar chemical properties. These techniques leverage differences in retention behavior to achieve separation before detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS), particularly in its tandem form (GC-MS/MS), is a widely utilized technique for the analysis of this compound and its isomers. GC-MS/MS offers high sensitivity and selectivity, enabling the detection of pesticides at low part-per-billion (ppb) levels. restek.com The method relies on the chromatographic separation of analytes on capillary columns, followed by mass spectrometric detection, often using selected reaction monitoring (SRM) for enhanced specificity. restek.comlcms.cz

For organophosphorus compounds like mevinphos (B165942), GC methods often employ flame photometric detectors (FPD) or nitrogen-phosphorus detectors (NPD). inchem.orgepa.gov A specific GC-liquid chromatographic method developed by Shell Research Ltd. has been reported for the analysis of both cis and trans isomers of mevinphos in crops, achieving detection limits down to 0.01 ppm for each isomer with mean recoveries ranging from 80-115%. inchem.org

GC-MS/MS systems, when combined with appropriate stationary phases like Rxi-5ms columns, can provide efficient separation, identification, and quantification of numerous pesticides, including mevinphos. restek.com The ability to separate compounds that share ion transitions is critical for accurate analysis, and columns like Rxi-5ms are designed to reliably achieve these essential chromatographic separations. restek.com For instance, mevinphos has been identified with a retention time of 8.92 minutes in a GC-MS/MS analysis of over 200 pesticides. restek.com

Table 7.1.1: Representative GC-MS/MS Parameters for Mevinphos Detection

Chemical Synthesis and Stereoselective Approaches to Mevinphos Isomers

Synthetic Routes and Reaction Mechanisms for Isomer Production

The primary synthetic route for Mevinphos (B165942) involves the Perkow reaction . This reaction typically proceeds through the condensation of a trialkyl phosphite (B83602) with an α-halocarbonyl compound. For Mevinphos, the reaction involves trimethyl phosphite and chloroacetoacetate. cardiff.ac.ukwikipedia.orgwikipedia.orgscilit.com

The general mechanism of the Perkow reaction begins with the nucleophilic addition of the trialkyl phosphite to the carbonyl carbon of the α-halocarbonyl compound. This step forms a zwitterionic intermediate. Subsequently, this intermediate undergoes rearrangement, often involving the elimination of a halide ion, to yield a dialkyl vinyl phosphate (B84403), which is the enol phosphate product. wikipedia.orgwikipedia.org

The formation of both cis and trans isomers in the Perkow reaction is a common outcome, as the reaction can proceed through pathways that allow for the generation of both stereoisomers around the newly formed double bond. Technical grades of Mevinphos are typically mixtures, with the (E)-isomer (trans-Mevinphos) often constituting more than 60% and the (Z)-isomer (cis-Mevinphos) making up approximately 20% of the mixture. cardiff.ac.ukfao.org

Stereoselective Synthesis of this compound

Achieving high stereoselectivity towards the trans-isomer is a key objective in the synthesis of Mevinphos. One notable approach to favor the production of the trans-crotonate isomer of Mevinphos involves the reaction of the sodium enolate of methyl acetoacetate (B1235776) with dimethyl phosphorochloridate. This method has been reported to yield the trans-isomer almost exclusively, with reported selectivities of 91-95% trans. pageplace.de

While industrial production often relies on the separation of the cis and trans isomers from the reaction mixture, typically using techniques like high-performance liquid chromatography (HPLC) scilit.com, specific synthetic methodologies can enhance the trans-selectivity. For instance, modified Perkow reactions, particularly those employing specific α-tosyloxylation reagents and P(III)-reagents, have demonstrated high (E)-stereoselectivity (>99%) in the synthesis of related β-phosphoroxylated α,β-unsaturated esters. researchgate.net These findings suggest that careful control of reaction conditions and choice of reagents in the Perkow reaction or related phosphorylation strategies can significantly influence the stereochemical outcome, favoring the desired this compound isomer.

Structural Analysis of Synthetic Intermediates and Products

The structural elucidation and confirmation of Mevinphos isomers, including this compound, and their synthetic intermediates are typically achieved using a combination of advanced analytical techniques.

Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution mass spectrometry coupled with chromatographic techniques (e.g., GC-MS/MS, LC-MS/MS, SFC-MS/MS), is extensively used for the identification and quantification of Mevinphos isomers. researchgate.netwaters.comfao.orgresearchgate.netrestek.com While cis and trans isomers can exhibit very similar mass spectra, their differentiation is often achieved by exploiting differences in their gas chromatography (GC) retention times. restek.com Computational and experimental studies have also investigated the possible mass spectral fragmentation paths for both (E)- and (Z)-Mevinphos, aiding in their identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed structural information, allowing for the characterization of the different proton and carbon environments within the Mevinphos molecule. epa.govnih.govchemicalbook.com This technique is invaluable for confirming the connectivity and stereochemistry of the synthetic products and intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify characteristic functional groups present in Mevinphos and its intermediates, providing insights into their molecular structure. nih.govnist.gov

The combination of these spectroscopic and chromatographic methods ensures accurate identification, quantification, and structural confirmation of this compound and its related compounds throughout the synthetic process.

Compound Names and PubChem CIDs

Agricultural Science and Integrated Pest Management Ipm Context

Historical Role and Efficacy in Crop Protection Programs

Historically, Mevinphos (B165942) has been widely utilized as a contact and systemic organophosphate insecticide and acaricide nih.govepa.gov. Its application targeted a broad spectrum of chewing and sucking insects, as well as spider mites, across various agricultural settings, including field, forage, vegetable, and fruit crops, as well as greenhouse lettuce and aquatic food crops like watercress wikipedia.orgnih.govepa.gov.

The efficacy of Mevinphos was characterized by its broad-spectrum activity, rapid knockdown effect, and a short withholding period, which allowed for applications closer to harvest apvma.gov.au. It demonstrated particular effectiveness against the Diamond Back Moth, a significant pest of brassica crops, especially where this pest had developed resistance to other organophosphates and chemical groups apvma.gov.au. As a systemic insecticide, Mevinphos is absorbed by plant roots and readily translocated to leaves and growing shoots, providing internal plant protection against pests epa.govufl.edu.

Despite its historical utility, all Mevinphos-containing products registered in the United States have been voluntarily cancelled epa.gov. However, support for its use in Mexico continued for commodities imported into the U.S., including broccoli, cabbage, cauliflower, celery, cucumbers, grapes, lettuce (head and leaf), melons, peppers, succulent peas, spinach, summer squash, strawberries, and tomatoes epa.gov.

Integration into Modern IPM Strategies

Integrated Pest Management (IPM) strategies aim to minimize the indiscriminate use of pesticides by integrating various control techniques, including genetic, physical, biological, and chemical methods, to achieve sustainable and environmentally sound crop production worldbank.orgbeyondpesticides.org. While Mevinphos is a broad-spectrum insecticide, its high toxicity has led to its classification for restricted use and a push for alternatives apvma.gov.auepa.gov.

Modern IPM emphasizes the use of selective, narrow-spectrum insecticides to reduce adverse impacts on non-target organisms researchgate.net. The withdrawal of Mevinphos from use has been noted to potentially have a significant impact on the efficiency of production for many crops, as growers have reported difficulty finding suitable alternatives that offer the same combination of broad-spectrum control, rapid action, and short withholding periods apvma.gov.au. Some growers have adopted alternatives like Bacillus thuringiensis (Bt), though its effectiveness can vary under certain pest population conditions apvma.gov.au. The overarching goal of IPM is to reduce reliance on synthetic pesticides to mitigate environmental and public health risks beyondpesticides.org.

Impact on Non-Target Beneficial Arthropods in Agroecosystems

The application of broad-spectrum insecticides like Mevinphos can have significant unintended consequences on non-target beneficial arthropods within agroecosystems. Mevinphos, when applied at standard field rates, has been found to be highly toxic to beneficial organisms such as predacious mites, parasitic wasps, and predacious beetles epa.gov. Such impacts can decimate populations of natural predators, although some populations may recover relatively quickly ufl.edu.

The general principle in pest management is that pesticides can affect beneficial insects similarly to the target pests, potentially eliminating "good" bugs while attempting to control "bad" ones cesaraustralia.com. Aquatic arthropods, sharing many physiological features with target insects, are particularly susceptible to insecticides researchgate.net. The shift in modern pest control paradigms is towards more selective insecticides to minimize these non-target effects and conserve beneficial insect populations, which are crucial components of biological control within IPM systems researchgate.netcesaraustralia.com.

Dissipation of Residues in Agricultural Commodities Post-Application

Mevinphos is known to be absorbed by plant roots, readily translocated within the plant, and rapidly degraded epa.gov. The primary residues identified in plants after Mevinphos application include the alpha and beta isomers of Mevinphos, along with dimethyl phosphate (B84403). Mevinphos acid is a minor metabolite, and the ultimate degradation products are suggested to be methanol, acetone, and carbon dioxide epa.gov.

Studies have shown the presence of Mevinphos residues in both domestic and imported agricultural commodities, with varying concentration ranges nih.gov. For instance, in one assessment of domestic agricultural commodities, 283 findings had concentrations below 0.05 ppm, while a few findings exceeded 2.0 ppm nih.gov. Similarly, in imported commodities, most findings were below 0.50 ppm nih.gov.

The dissipation of pesticide residues in plants is influenced by factors such as phase partitioning, intermedia transport, and degradation processes acs.org. While specific dissipation half-lives for trans-Mevinphos on particular commodities are not widely detailed, the general rapid degradation of Mevinphos in plants is a recognized characteristic epa.gov. Furthermore, it has been concluded that quantifiable residues of Mevinphos are unlikely to transfer from treated crops to livestock epa.gov. In a comparative study of pesticide residues in soil, Mevinphos was reported to have one of the lowest average residual levels among several agrochemicals detected mdpi.com.

Table 1: PubChem CIDs for Mevinphos and its Isomers

| Compound Name | PubChem CID |

| This compound | 6433175 |

| Mevinphos (mixture) | 5355863 |

| cis-Mevinphos | 312064 |

Table 2: Mevinphos Residue Concentrations in Agricultural Commodities

| Concentration Range (ppm) | Number of Findings (Domestic Commodities) nih.gov | Number of Findings (Imported Commodities) nih.gov |

| < 0.05 | 283 | 25 |

| 0.05 - 0.10 | 127 | 20 |

| 0.10 - 0.50 | 282 | 44 |

| 0.50 - 1.0 | 42 | Not specified (likely < 0.50) |

| 1.0 - 2.0 | 9 | Not specified (likely < 0.50) |

| > 2.0 | 2 (3) | Not specified (likely < 0.50) |

Table 3: Comparison of Average Residual Levels of Selected Pesticides in Soil

| Pesticide | Average Residual Level (ppm) ± Standard Deviation mdpi.com |

| Fenoxycarb | 0.64 ± 0.13 |

| Cypermethrin | 0.56 ± 0.07 |

| Carbaryl | 0.53 ± 0.079 |

| Mevinphos | 0.13 ± 0.01 |

Compound Names and PubChem CIDs:

This compound: CID 6433175

Mevinphos: CID 5355863

cis-Mevinphos: CID 312064

Cypermethrin: CID 32000

Carbaryl: CID 2557

Fenoxycarb: CID 40167

Regulatory Science and Environmental Policy Frameworks

Scientific Basis for Environmental Risk Assessment Methodologies

The environmental risk assessment (ERA) for organophosphate compounds like trans-Mevinphos is a structured, multi-faceted process designed to evaluate the potential adverse effects on non-target organisms and ecosystems. who.int This process is fundamentally built on characterizing both the exposure to the chemical and its inherent toxicity to various environmental receptors. who.int The framework integrates data on the chemical's environmental fate—how it moves and persists—with its ecotoxicological effects.

A key component of the ERA is the analysis of the pesticide's environmental fate and transport. For Mevinphos (B165942), studies have shown that it dissipates rapidly in the terrestrial environment. inchem.org Biotic degradation is the primary method of dissipation, with a half-life of approximately one day in soil under aerobic conditions. epa.govbeyondpesticides.org While it is poorly adsorbed to soil particles, making it potentially mobile, its rapid degradation limits its capacity to contaminate groundwater. orst.edu In aquatic environments, Mevinphos is readily broken down by hydrolysis, with the rate being highly dependent on pH; the half-life can range from 1.4 hours at a pH of 11 to 120 days at a pH of 6. orst.edu

The other pillar of ERA is hazard characterization, which involves determining the ecotoxicity of the compound to a range of non-target species. who.int Mevinphos has demonstrated extremely high acute toxicity to a broad spectrum of wildlife. epa.govbeyondpesticides.org This is quantified using metrics such as the LD50 (the dose lethal to 50% of a test population) and the LC50 (the concentration lethal to 50% of a test population). orst.edu Risk is then characterized by comparing the Predicted Environmental Concentrations (PECs) with these toxicity endpoints. For organophosphates, a cumulative risk assessment approach is also employed, which evaluates the combined risk from exposure to multiple chemicals that share a common mechanism of toxicity, such as cholinesterase inhibition. epa.govregulations.gov

| Organism Group | Species | Endpoint | Value |

|---|---|---|---|

| Birds (Oral) | Bobwhite Quail | LD50 | 0.75 - 1.50 mg/kg |

| Birds (Oral) | Mallard Duck | LD50 | 4.63 mg/kg |

| Fish (Acute) | Rainbow Trout | 96-hr LC50 | 0.012 mg/L |

| Fish (Acute) | Bluegill Sunfish | 96-hr LC50 | 0.022 mg/L |

| Aquatic Invertebrates | Daphnia magna | 48-hr EC50 | 0.00016 mg/L |

| Mammals (Oral) | Rat | LD50 | 3 - 12 mg/kg |

| Mammals (Dermal) | Rat | LD50 | 4.2 mg/kg |

Evolution of Regulatory Status and Scientific Justifications for Environmental Protection

The regulatory history of Mevinphos is a clear example of policy evolving in response to accumulating scientific evidence of unacceptable risk. Initially registered in the United States in 1957, it was valued for its broad-spectrum efficacy and rapid breakdown, which allowed for short pre-harvest intervals. epa.govepa.gov

Concerns over its safety began to mount during the 1970s due to a high rate of occupational poisonings. epa.gov This led the U.S. Environmental Protection Agency (EPA) to classify Mevinphos as a Restricted Use Pesticide (RUP) in 1978, limiting its use to certified applicators. epa.govorst.edu Despite this, safety concerns continued to grow. epa.gov

The primary scientific justification for the escalating regulatory actions was the compound's extreme acute toxicity to humans and wildlife. epa.govbeyondpesticides.org Mevinphos is classified in EPA Toxicity Category I, the highest level of acute toxicity, for oral, dermal, and inhalation routes of exposure. epa.gov The steep dose-response curve for Mevinphos meant that even a small exposure could result in serious poisoning. beyondpesticides.org